

Spectroscopic Profile of Boc-D-Tyr-OH: A Technical Guide

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Compound of Interest		
Compound Name:	Boc-D-Tyr-OH	
Cat. No.:	B558432	Get Quote

This guide provides a comprehensive overview of the spectral data for N-tert-butoxycarbonyl-D-tyrosine (**Boc-D-Tyr-OH**), a crucial building block in peptide synthesis and drug development. The information presented is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Boc-D-Tyr-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of enantiomers, such as **Boc-D-Tyr-OH** and Boc-L-Tyr-OH, are identical in achiral solvents. The data presented below is for the L-enantiomer but is directly applicable to **Boc-D-Tyr-OH**.

Table 1: ¹H NMR Spectral Data of Boc-L-Tyr-OH (300 MHz, CD₃OD)[1]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.03	d	8.4	2H	Ar-H
6.70	d	8.4	2H	Ar-H
4.28 (mean)	m	-	1H	α-СН
3.04	dd	13.8, 5.2	1H	β-CH ₂
2.81	dd	13.8, 5.2	1H	β-CH ₂
1.39	S	-	9H	С(СН3)3

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

Table 2: 13C NMR Spectral Data of Boc-L-Tyr-OH

Chemical Shift (δ) ppm	Assignment
174.5	C=O (Carboxylic Acid)
157.5	C=O (Boc)
156.0	Ar-C (C-OH)
130.5	Ar-CH
128.0	Ar-C (C-CH ₂)
115.5	Ar-CH
80.0	C(CH ₃) ₃
57.0	α-CH
38.0	β-CH ₂
28.5	C(CH ₃) ₃

Infrared (IR) Spectroscopy



The IR spectrum of **Boc-D-Tyr-OH** exhibits characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands of Neat Boc-Tyr-OH[2]

Wavenumber (cm⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3350	Medium	N-H stretch (Amide)
~2980, 2930	Medium	C-H stretch (Aliphatic)
~1728	Strong	C=O stretch (Boc group)
~1673	Strong	C=O stretch (Carboxylic Acid)
~1510	Strong	N-H bend (Amide II)
~1250	Strong	C-O stretch (Carboxylic Acid)
~1170	Strong	C-O stretch (Boc group)

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common mass spectrometry technique for analyzing Bocprotected amino acids. The molecular weight of **Boc-D-Tyr-OH** is 281.31 g/mol .

Table 4: Calculated m/z Values for **Boc-D-Tyr-OH** Adducts in ESI-MS

lon	Formula	Calculated m/z
[M+H]+	C14H20NO5 ⁺	282.13
[M+Na] ⁺	C14H19NNaO5+	304.11
[M-H] ⁻	C14H18NO5 ⁻	280.12

Experimental Protocols



The following sections detail the general methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of Boc-D-Tyr-OH into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).
- Securely cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger sample amount (20-50 mg) and a longer acquisition time are typically required due to the low natural abundance of ¹³C.

Data Processing:

- Apply a Fourier transform to the raw free induction decay (FID) data.
- Phase correct the resulting spectrum.
- Perform baseline correction.



- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid Boc-D-Tyr-OH powder directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Parameters:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Perform baseline correction if necessary.
- Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):



- Prepare a dilute solution of Boc-D-Tyr-OH (typically in the low μg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to promote ionization.

Data Acquisition:

- Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).
- Mode: Acquire spectra in either positive or negative ion mode.
- Parameters:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.
 - Acquire data over a relevant mass-to-charge (m/z) range.

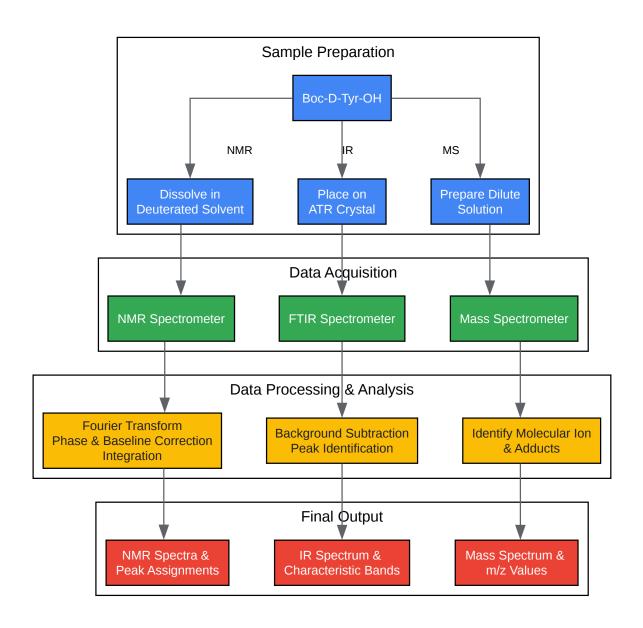
Data Processing:

- The mass spectrometer software processes the raw data to generate a mass spectrum.
- Identify the peaks corresponding to the molecular ion and its common adducts (e.g., [M+H]+, [M+Na]+).

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like **Boc-D-Tyr-OH**.





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Spectroscopic Analysis Workflow

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References



- 1. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Bocprotected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
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